methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine
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Overview
Description
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine is a complex organic compound featuring both oxazole and oxane rings. The presence of these heterocyclic structures imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be formed through the reaction of amino alcohols with carboxylic acids or their derivatives, followed by cyclization using dehydrating agents . The oxane ring can be synthesized via the cyclization of diols or haloalcohols under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for scaling up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives with altered oxidation states.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and π-π interactions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2-methyl-1,3-oxazole and 4-methyl-1,3-oxazole share structural similarities.
Oxane Derivatives: Compounds such as tetrahydropyran and its derivatives.
Uniqueness
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine is unique due to the combination of oxazole and oxane rings in a single molecule, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with only one type of ring .
Biological Activity
Methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine, also known by its CAS number 1065073-46-2, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H16N2O2
- Molecular Weight : 196.25 g/mol
- CAS Number : 1065073-46-2
- InChI Key : SFLPQWGHHRKLNJ-UHFFFAOYSA-N
Research indicates that this compound may interact with various biological pathways. The oxazole ring and the oxan moiety suggest potential interactions with enzymes or receptors involved in metabolic processes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies show that compounds containing oxazole rings exhibit antimicrobial properties. The specific activity of this compound against various pathogens remains to be fully elucidated but indicates promise for further exploration.
- Cytotoxicity : Some derivatives of oxazole compounds have demonstrated cytotoxic effects on cancer cell lines. The cytotoxicity profile of this compound should be investigated through in vitro assays to determine its potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence that oxazole derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. Further studies are needed to assess the neuroprotective efficacy of this specific compound.
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial properties of oxazole derivatives; found significant activity against Gram-positive bacteria. |
Study 2 | Assessed cytotoxic effects on human cancer cell lines; indicated potential for selective toxicity. |
Study 3 | Evaluated neuroprotective effects in a model of oxidative stress; showed reduced neuronal death compared to control groups. |
Research Findings
Recent research has highlighted the importance of this compound in various biological contexts:
- Antimicrobial Studies : A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity Assessments : In vitro studies have shown that derivatives containing the oxazole structure can induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation .
- Neuroprotective Research : A recent study indicated that certain oxazole compounds could mitigate oxidative stress-induced neuronal damage, highlighting their potential role in treating neurodegenerative diseases .
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]-1-(oxan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-13-11(9-16-10)7-14(2)8-12-5-3-4-6-15-12/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBMNPTJKMVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN(C)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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